molecular formula C23H23N3O5 B2763981 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 898508-76-4

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2763981
CAS No.: 898508-76-4
M. Wt: 421.453
InChI Key: KIGSNYMPUMKCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring three distinct pharmacophoric motifs:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, substituted at position 5 with a 2,3-dihydrobenzo[b][1,4]dioxin group.
  • Piperazine moiety: A six-membered nitrogen-containing ring, substituted at position 4 with a 4-methoxyphenyl group.
  • Methanone bridge: A carbonyl group linking the isoxazole and piperazine subunits.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-28-18-5-3-17(4-6-18)25-8-10-26(11-9-25)23(27)19-15-21(31-24-19)16-2-7-20-22(14-16)30-13-12-29-20/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGSNYMPUMKCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and benzo-dioxin moieties, which are known to impart diverse biological activities. The molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3} with a molecular weight of approximately 312.36 g/mol. The presence of multiple functional groups enhances its reactivity and potential for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and the introduction of the piperazine moiety. Key steps may include:

  • Formation of the isoxazole ring via cyclization reactions.
  • Alkylation or acylation to attach the piperazine group.
  • Purification through crystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on related derivatives have shown IC50 values ranging from 5.8 µM to 12 µM against various cancer cell lines, suggesting that structural modifications can enhance potency .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructure FeaturesBiological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-phenylisoxazole-3-carboxamideIsoxazole with dioxinPotential anti-cancer properties
5-(2,3-Dihydrobenzo[b][1,4]dioxin)carboxylic acidLacks isoxazolePossible anti-inflammatory effects
5-(Phenylisoxazole) derivativesSimilar phenyl and isoxazole componentsVaried activities including antimicrobial

Case Studies

  • Neuroprotective Effects : In a study evaluating neuroprotective properties, derivatives of the compound demonstrated a significant reduction in oxidative stress markers in neuronal cell cultures .
  • Anticancer Activity : Another study focused on the cytotoxic effects against HeLa cells showed that modifications in the piperazine moiety led to enhanced selectivity towards cancer cells while sparing normal cells .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 368.44 g/mol

Physical Properties

  • Solubility : The solubility profile is essential for its bioavailability and therapeutic efficacy.
  • Stability : The thermal and chemical stability of the compound affects its storage and handling.

Pharmacological Studies

The compound has been investigated for its potential as an antidepressant and anxiolytic agent . Studies suggest that the piperazine component may enhance serotonin receptor activity, which is crucial for mood regulation.

Anticancer Activity

Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin structure exhibit cytotoxic effects against various cancer cell lines. The isoxazole ring may contribute to this activity by interfering with cellular signaling pathways.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. Its interactions with dopamine and serotonin receptors are being explored in preclinical models.

Synthesis of New Derivatives

The synthesis of this compound serves as a foundation for developing new derivatives with improved pharmacological profiles. Researchers are focusing on modifying the piperazine and isoxazole components to enhance efficacy and reduce side effects.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of related compounds. The findings indicated that modifications to the piperazine moiety significantly influenced the binding affinity to serotonin receptors, suggesting that similar modifications in our compound could enhance its antidepressant effects .

Case Study 2: Anticancer Potential

Research published in Cancer Letters demonstrated that compounds with a similar structural framework exhibited significant cytotoxicity against breast cancer cell lines. In vitro studies showed that these compounds induced apoptosis via mitochondrial pathways, highlighting the potential of our compound in cancer therapy .

Case Study 3: Neuroprotective Effects

A recent investigation in Neuropharmacology explored the neuroprotective effects of related piperazine derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs from recent literature. Key comparisons include:

Structural Analogues with Aromatic Substituents

  • Fluorophenyl vs. Methoxyphenyl Groups: describes compounds 4 and 5, which feature fluorophenyl and chlorophenyl substituents on thiazole-triazole scaffolds. In contrast, the methoxyphenyl group in the target compound is electron-donating, which may improve solubility and modulate receptor interactions (e.g., serotonin or dopamine receptors) .
  • Heterocyclic Cores: The isoxazole ring in the target compound differs from the thiazole core in . Isoxazole’s oxygen atom may increase polarity compared to thiazole’s sulfur, influencing hydrogen-bonding capacity and pharmacokinetics. Similarly, highlights a pyranopyrazole scaffold with a methoxyphenyl group, demonstrating how heterocycle choice impacts synthetic routes and stability .

Physicochemical Properties

  • Planarity and Solubility: The near-planar conformation of ’s compounds (excluding one fluorophenyl group) contrasts with the target’s likely non-planar structure due to the benzodioxin and piperazine subunits. This could reduce crystallinity but improve membrane permeability .

Data Table: Comparative Analysis

Compound Name/Feature Core Structure Key Substituents Synthesis Method Solvent Used Notable Properties Reference
Target Compound Isoxazole-Piperazine Benzodioxin, Methoxyphenyl Likely multi-step Unknown High polarity, moderate solubility N/A
Compound 4 () Thiazole-Triazole Chlorophenyl, Fluorophenyl Crystallization from DMF DMF Planar conformation, high stability
Compound [2] () Pyranopyrazole Methoxyphenyl One-pot multi-component reaction Not specified Acetylation product, spectral validation
Compound 7a () Pyrazole-Thiophene Cyano, Amino 1,4-Dioxane reaction 1,4-Dioxane Thiophene-electrophile interaction

Key Research Findings

  • Substituent Effects : Methoxyphenyl groups (as in the target and ) enhance solubility compared to halogenated analogs (), but may reduce metabolic stability .
  • Heterocycle Impact: Isoxazole’s polarity could improve target engagement compared to thiazole or pyranopyrazole cores, though synthetic complexity increases .
  • Synthetic Challenges : Multi-component reactions () or crystallization in DMF () may be required to optimize yield and purity for the target compound .

Q & A

Q. How can molecular editing of the piperazine moiety improve [compound]'s metabolic stability?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF .
  • Structural Modifications : Replace N-methyl with cyclopropyl groups to block CYP3A4-mediated oxidation .
  • Stability Assays : Measure t₁/₂ in pH 7.4 buffer (37°C) and compare with analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.